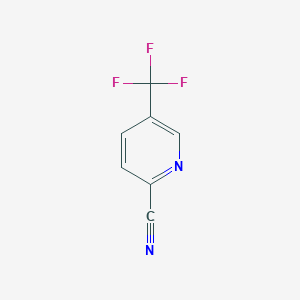

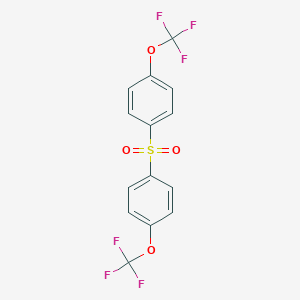

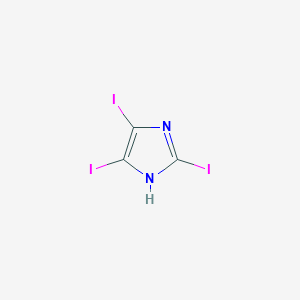

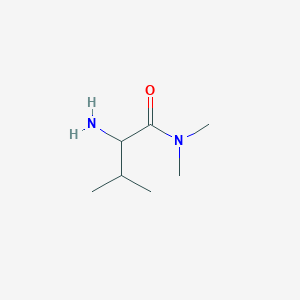

![molecular formula C10H17NO B157126 2-Azaspiro[4.6]undecan-3-one CAS No. 134617-89-3](/img/structure/B157126.png)

2-Azaspiro[4.6]undecan-3-one

Übersicht

Beschreibung

2-Azaspiro[4.6]undecan-3-one, also known as AZU or 3-azaspiro[4.6]undecan-2-one, is a small organic molecule with a molecular formula of C10H18O. It is a bicyclic ketone with a ring size of 10 atoms and an oxygen atom in the center. AZU is a colorless, crystalline solid that is insoluble in water and has a melting point of 68-70°C. It is a versatile molecule that has been used in a variety of scientific applications, including synthesis, drug development, and biochemical research.

Wissenschaftliche Forschungsanwendungen

Marine Derived Compounds

Marine natural products, especially those derived from sponges of the Verongiida order, include compounds with the 1,6-dioxa-2-azaspiro [4.6] undecane backbone like psammaplysins. These compounds have displayed a wide range of biological properties such as growth inhibition, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects (Youssef & Shaala, 2022).

Synthesis and Bioactivity

A variety of 3-azaspiro[5.5]undecane derivatives have been synthesized, some showing significant anticonvulsant properties. The structural features, particularly the hexahydro-1H-isoindole-1,3(2H)-dione core, play a crucial role in determining their anticonvulsant activity (Kamiński, Wiklik, & Obniska, 2014). Moreover, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate, a compound synthesized from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione, has been employed for synthesizing N-protected amino acid esters used in peptide synthesis, maintaining the enantiomeric purity of the amino acids (Rao et al., 2016).

Chemical Synthesis and Medicinal Chemistry

The 1-oxa-7-azaspiro[5.5]undecane and similar ring systems are pivotal cores in natural or synthetic products with significant biological activities, making them intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008). Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine has been investigated as a soluble epoxide hydrolase (sEH) inhibitor, showing high solubility and low lipophilicity, indicating its potential in therapeutic applications such as cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-azaspiro[4.6]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-9-7-10(8-11-9)5-3-1-2-4-6-10/h1-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTWCCJCYBPHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633073 | |

| Record name | 2-Azaspiro[4.6]undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134617-89-3 | |

| Record name | 2-Azaspiro[4.6]undecan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.